Dhesn

Catalog No.
S612802
CAS No.
7288-61-1
M.F
C30H39N5O5
M. Wt
549.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dhesn

CAS Number

7288-61-1

Product Name

Dhesn

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C30H39N5O5

Molecular Weight

549.7 g/mol

InChI

InChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,24+,29-,30+/m1/s1

InChI Key

XWMMZDZUHSYSPU-ZADNKJPOSA-N

SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Synonyms

9,10-dihydroergosine, 9,10-dihydroergosine methane sulfonate, 9,10-dihydroergosine monomethanesulfonate, (5'alpha,10alpha)-isomer, 9,10-dihydroergosine tartrate (1:1), (5'alpha,10alpha)-(R-(R*,R*))-isomer, DHESN

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O

Dhesn, scientifically known as 9,10-dihydroergosine, is an ergoline alkaloid with the chemical formula C30H39N5O5C_{30}H_{39}N_{5}O_{5} and a CAS number of 7288-61-1. It is primarily derived from the fungus Claviceps sorghi, which is known for producing various bioactive compounds. Dhesn is structurally related to other ergot alkaloids, such as dihydroergotamine and ergotamine, and exhibits a complex structure characterized by a tetracyclic ring system. This compound has garnered attention due to its interactions with the serotoninergic system, influencing neurotransmitter dynamics in biological systems .

  • Since there is no data on the biological activity of Dhesn, its mechanism of action remains unknown.
  • No information is available on the safety hazards associated with Dhesn, including toxicity, flammability, or reactivity.
Typical of ergoline derivatives. Notably, it can participate in:

  • Hydrogenation Reactions: Converting double bonds in its structure to single bonds.
  • Oxidation Reactions: Interacting with oxidizing agents that can modify its functional groups.
  • Acylation and Alkylation: These reactions can be utilized to synthesize derivatives with altered pharmacological properties.

The primary reaction of interest involves its interaction with serotonin receptors, where it acts as an agonist or antagonist depending on the specific receptor subtype .

Dhesn exhibits significant biological activity, particularly concerning the serotoninergic system. Research indicates that it can:

  • Modulate Serotonin Levels: Dhesn has been shown to enhance the 5-hydroxytryptamine (serotonin) to 5-hydroxyindoleacetic acid (5-HIAA) ratio in animal studies, suggesting a potential role in antidepressant-like effects .
  • Influence Behavioral Outcomes: Studies indicate that Dhesn decreases serotonin turnover in the brain, which may potentiate behaviors mediated by serotonin .
  • Vasoconstriction: Similar to other ergoline alkaloids, Dhesn may exhibit vasoconstrictive properties, making it relevant for conditions involving vascular regulation.

Dhesn can be synthesized through various methods:

  • Extraction from Natural Sources: It can be isolated from Claviceps sorghi through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions starting from simpler ergoline derivatives. Key steps may include:
    • Formation of the tetracyclic structure.
    • Introduction of functional groups through selective reactions.
  • Biotransformation: Utilizing microbial fermentation processes where specific strains convert precursor compounds into Dhesn.

These methods ensure a steady supply of Dhesn for research and potential therapeutic applications .

Dhesn has several applications across different fields:

  • Pharmaceuticals: Due to its effects on the serotoninergic system, Dhesn is being explored as a potential treatment for depression and anxiety disorders.
  • Research: It serves as a valuable tool for studying serotonin receptor interactions and understanding neurotransmitter dynamics.
  • Agriculture: As an alkaloid derived from fungi, it may have applications in developing bio-pesticides or plant growth regulators.

Studies on Dhesn's interactions focus primarily on its effects on serotonin receptors:

  • Serotonin Receptor Agonism/Antagonism: Research has shown that Dhesn can bind to various serotonin receptor subtypes, influencing their activity and downstream signaling pathways .
  • Pharmacokinetics: Understanding how Dhesn is absorbed, distributed, metabolized, and excreted in biological systems is crucial for determining its therapeutic potential.

These studies contribute to elucidating the pharmacological profile of Dhesn and its possible therapeutic uses.

Dhesn shares structural and functional similarities with several other ergoline alkaloids. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityBiological ActivityUnique Features
DihydroergotamineHighVasoconstrictionMore potent vasoconstrictor
ErgotamineHighMigraine treatmentStronger affinity for specific receptors
BromocriptineModerateDopamine agonistPrimarily acts on dopamine receptors
LisurideModerateAntiparkinsonianUnique profile affecting dopamine pathways

Dhesn's distinct mechanism of action primarily through serotonin modulation sets it apart from these compounds, making it a subject of interest for further research into its potential therapeutic applications .

XLogP3

2.1

UNII

5V68W0Y9VC

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Dates

Last modified: 04-14-2024

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